1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole
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Overview
Description
1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes an ethenyl group, an ethyl group, and a methyl group attached to the pyrrole ring. The molecular formula for this compound is C9H13N.
Preparation Methods
The synthesis of 1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the use of N-alkoxycarbonyl protection, which allows for distinct reactivity in comparison with N-sulfonyl protection . Industrial production methods often utilize metal-catalyzed conversions, such as those involving palladium, ruthenium, or iron catalysts, to achieve high yields with minimal side products .
Chemical Reactions Analysis
1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include iron (III) chloride, palladium catalysts, and ionic liquids. The major products formed from these reactions are often substituted pyrroles and pyrrolidines .
Scientific Research Applications
1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function . The specific pathways involved depend on the context of its application, such as its role in drug development or material science .
Comparison with Similar Compounds
1-Ethenyl-2-ethyl-3-methyl-1H-pyrrole can be compared with other similar compounds, such as:
1H-Pyrrole, 2-ethyl-1-methyl: This compound has a similar structure but lacks the ethenyl group.
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl: This compound includes a dione group, which significantly alters its reactivity and applications.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): This compound features an acetyl group, making it distinct in terms of its chemical behavior.
Properties
CAS No. |
55847-30-8 |
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Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
1-ethenyl-2-ethyl-3-methylpyrrole |
InChI |
InChI=1S/C9H13N/c1-4-9-8(3)6-7-10(9)5-2/h5-7H,2,4H2,1,3H3 |
InChI Key |
BOXKPQAXPPZCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN1C=C)C |
Origin of Product |
United States |
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